Alpha-2/Alpha-1 Adrenoceptor Selectivity Ratio: Romifidine Exhibits Superior Receptor Discrimination Versus Xylazine and Detomidine
In direct receptor binding studies, romifidine demonstrates an alpha-2/alpha-1 adrenoceptor selectivity binding ratio of 340, which is approximately twice that of xylazine and approximately 1.3-fold higher than that of detomidine [1]. This higher selectivity ratio indicates that romifidine produces relatively fewer alpha-1-mediated effects (such as pronounced vasoconstriction and hypertension) relative to alpha-2-mediated sedative and analgesic effects compared to its less selective counterparts [2].
| Evidence Dimension | Alpha-2/Alpha-1 adrenoceptor selectivity binding ratio |
|---|---|
| Target Compound Data | 340 (romifidine) |
| Comparator Or Baseline | Detomidine: 260; Xylazine: approximately 160-170 |
| Quantified Difference | Romifidine ratio is 1.3-fold higher than detomidine; approximately 2-fold higher than xylazine |
| Conditions | In vitro radioligand receptor binding assays in rat brain membrane preparations |
Why This Matters
This quantified selectivity advantage supports romifidine's use in protocols where minimizing alpha-1-mediated cardiovascular perturbations is a clinical priority.
- [1] Virtanen R. Pharmacology of detomidine and other alpha-2 adrenoceptor agonists in the horse. Acta Vet Scand Suppl. 1986;82:85-94. View Source
- [2] Cornick-Seahorn JL. Alpha-2 agonists in veterinary practice. Vet Clin North Am Equine Pract. 2000;16(2):335-351. View Source
